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Executive Summary
Oseltamivir, marketed as Tamiflu®, is an orally administered antiviral medication pivotal in the

treatment and prevention of influenza A and B viruses.[1] Developed through a landmark effort

in rational drug design, oseltamivir functions as a prodrug, converted in vivo to its active form,

oseltamivir carboxylate.[1][2][3] This active metabolite is a potent and selective inhibitor of the

neuraminidase enzyme, which is indispensable for the release and propagation of new viral

particles from infected host cells.[1][2][3] The industrial synthesis of oseltamivir has been a

significant area of chemical research, with the most prevalent route originating from the natural

product, (-)-shikimic acid. This guide provides a comprehensive overview of the discovery,

synthesis, mechanism of action, and key experimental data related to oseltamivir.

Discovery and Development
The journey of oseltamivir's development is a prime example of structure-based drug design,

leveraging a deep understanding of the influenza virus's lifecycle.

Early Research and Lead Identification: In the early 1990s, scientists at Gilead Sciences

embarked on a program to create an orally bioavailable inhibitor of neuraminidase.[1] Their

work was founded on the knowledge that this enzyme is critical for the influenza virus, as it

cleaves sialic acid residues on the host cell surface, enabling the release of newly formed

virions.[1]
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Structure-Based Drug Design: By utilizing X-ray crystal structures of sialic acid analogues

bound to the active site of neuraminidase, researchers engineered a series of carbocyclic

compounds as potential inhibitors. This strategic approach led to the identification of GS

4104, which was later named oseltamivir.[1]

Licensing and Commercialization: In 1996, Gilead Sciences granted an exclusive license for

the patents of oseltamivir to Hoffmann-La Roche for its final development and

commercialization.[1] Roche successfully brought the drug to market under the trade name

Tamiflu®.

Synthesis Pathway of Oseltamivir from Shikimic
Acid
The commercial synthesis of oseltamivir predominantly begins with (-)-shikimic acid, a natural

compound extracted from Chinese star anise or produced via fermentation by engineered E.

coli. The synthesis is a multi-step process that demands meticulous control of stereochemistry.

Experimental Workflow: Synthesis of Oseltamivir from
Shikimic Acid
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General Synthesis Workflow of Oseltamivir from Shikimic Acid.
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Detailed Experimental Protocols
Step 1: Esterification of Shikimic Acid (-)-Shikimic acid is dissolved in ethanol, and thionyl

chloride is added dropwise at 0°C. The mixture is stirred at room temperature for several hours.

The solvent is then evaporated under reduced pressure, and the resulting ethyl shikimate is

purified.

Step 2: Acetonide Protection Ethyl shikimate is dissolved in acetone with 2,2-

dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at

room temperature until completion, followed by an aqueous workup and purification to yield the

protected ethyl shikimate.

Step 3: Mesylation The protected ethyl shikimate is dissolved in a suitable solvent like ethyl

acetate, and triethylamine is added. The solution is cooled, and methanesulfonyl chloride is

added dropwise. The reaction is stirred for a few hours, followed by an aqueous workup and

purification to yield the mesylated product.

Step 4: Azide Substitution The mesylated compound is dissolved in a solvent such as

dimethylformamide (DMF), and sodium azide is added. The mixture is heated to facilitate the

SN2 reaction. After the reaction is complete, the product is extracted and purified.

Step 5: Reduction of the Azide The azide is reduced to the corresponding amine. This can be

achieved using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger

reaction) or through catalytic hydrogenation.

Step 6: Acylation The resulting amine is acylated using acetic anhydride in the presence of a

base to form the acetamido group.

Step 7: Deprotection and Introduction of the 3-pentyloxy Group The acetonide protecting group

is removed under acidic conditions. Subsequently, the 3-pentyloxy side chain is introduced via

an etherification reaction.

Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is metabolized in the liver to its active form, oseltamivir

carboxylate.[2][3] This active metabolite is a competitive inhibitor of the influenza virus's

neuraminidase enzyme.[2][3]
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Signaling Pathway: Influenza Virus Release and
Inhibition by Oseltamivir
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Mechanism of Neuraminidase Inhibition by Oseltamivir.

The neuraminidase enzyme on the surface of the influenza virus is responsible for cleaving

sialic acid residues from glycoproteins on the surface of the host cell. This action is crucial for

the release of newly formed virus particles. Oseltamivir carboxylate mimics the natural

substrate of neuraminidase, sialic acid, and binds to the active site of the enzyme with high

affinity. This binding competitively inhibits the enzyme's activity, preventing the cleavage of
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sialic acid and thus trapping the new virions on the surface of the infected cell, which prevents

their release and spread to other cells.[2][3]

Quantitative Data
Table 1: Pharmacokinetic Parameters of Oseltamivir and
Oseltamivir Carboxylate

Parameter Oseltamivir
Oseltamivir
Carboxylate

Reference

Oral Bioavailability >80% - [4]

Time to Peak Plasma

Concentration (Tmax)
1-2 hours 3-5 hours [4]

Plasma Protein

Binding
42% 3% [4]

Volume of Distribution

(Vd)
23-26 L 23-26 L [4]

Elimination Half-life

(t1/2)
1-3 hours 6-10 hours [4]

Metabolism

Extensively

hydrolyzed to

oseltamivir

carboxylate by hepatic

esterases.

Not significantly

metabolized.
[4]

Excretion

>99% as oseltamivir

carboxylate in urine

via glomerular

filtration and tubular

secretion.

>90% of oral dose

eliminated in urine.
[4]

Table 2: Clinical Efficacy of Oseltamivir in the Treatment
of Influenza
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Outcome
Oseltamivir
Group

Placebo Group
Reduction/Diff
erence

Reference

Median Duration

of Illness (Adults)
87.4 hours 116.5 hours 29.1 hours (25%)

Median Duration

of Illness

(Children)

- - 29 hours

Risk of Otitis

Media (Children)
- - 34% reduction

Hospitalization

Rate

No significant

reduction

No significant

reduction
-

Table 3: In Vitro Activity of Oseltamivir Carboxylate
against Influenza Viruses

Virus Strain IC50 (nM) Reference

Influenza A/H1N1 0.92 - 1.34

Influenza A/H3N2 0.67

Influenza B 4.19 - 13

Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay measures the inhibitory effect of a compound on the neuraminidase enzyme using a

fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Materials:

Neuraminidase enzyme (from influenza virus)

Oseltamivir carboxylate (as a positive control)
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MUNANA substrate

Assay buffer (e.g., MES buffer with CaCl2)

Stop solution (e.g., NaOH in ethanol)

96-well black microplates

Fluorescence plate reader

Procedure:

Prepare a dilution series of the test compound and oseltamivir carboxylate in the assay

buffer.

Add a fixed amount of neuraminidase enzyme to each well of the microplate containing the

inhibitor dilutions and a control (no inhibitor).

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind

to the enzyme.

Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding the stop solution to each well.

Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate

reader (excitation ~365 nm, emission ~450 nm).

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition

against the inhibitor concentration.

Experimental Workflow: Neuraminidase Inhibition Assay
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Workflow for the Fluorometric Neuraminidase Inhibition Assay.

Conclusion
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Oseltamivir stands as a testament to the power of structure-based drug design, offering a

critical therapeutic option for the management of influenza. Its discovery and development,

from the fundamental understanding of the viral lifecycle to its complex chemical synthesis,

underscore the multidisciplinary nature of modern drug development. The quantitative data

from pharmacokinetic and clinical studies have firmly established its efficacy and safety profile,

cementing its role in public health preparedness for both seasonal and pandemic influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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